molecular formula C35H36BrClNO5P B8287110 (3-Bromo-2-((1-(ethoxycarbonyl)piperidine-4-carbonyl)oxy)-5-methoxybenzyl)triphenylphosphonium chloride

(3-Bromo-2-((1-(ethoxycarbonyl)piperidine-4-carbonyl)oxy)-5-methoxybenzyl)triphenylphosphonium chloride

Cat. No.: B8287110
M. Wt: 697.0 g/mol
InChI Key: LRYKAJFQESTKJH-UHFFFAOYSA-M
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Description

(3-Bromo-2-((1-(ethoxycarbonyl)piperidine-4-carbonyl)oxy)-5-methoxybenzyl)triphenylphosphonium chloride is a useful research compound. Its molecular formula is C35H36BrClNO5P and its molecular weight is 697.0 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C35H36BrClNO5P

Molecular Weight

697.0 g/mol

IUPAC Name

[3-bromo-2-(1-ethoxycarbonylpiperidine-4-carbonyl)oxy-5-methoxyphenyl]methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C35H36BrNO5P.ClH/c1-3-41-35(39)37-21-19-26(20-22-37)34(38)42-33-27(23-28(40-2)24-32(33)36)25-43(29-13-7-4-8-14-29,30-15-9-5-10-16-30)31-17-11-6-12-18-31;/h4-18,23-24,26H,3,19-22,25H2,1-2H3;1H/q+1;/p-1

InChI Key

LRYKAJFQESTKJH-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(=O)OC2=C(C=C(C=C2Br)OC)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

With the exclusion of air, 43.9 g of 4-chlorocarbonyl-1-ethoxycarbonyl-piperidine are dissolved in 250 ml of anhydrous acetonitrile (degassed) and 53.4 g of [(3-bromo-2-hydroxy-5-methoxy-phenyl)methyl]-triphenyl-phosphonium chloride are added to the solution. In the course of 30 minutes, at 25° to 30°, 20 g of pyridine are added dropwise to the resulting suspension. The mixture is heated for 5 hours under reflux and is then hydrolysed with 100 ml of sodium carbonate solution (15%); the organic phase is separated off, washed in succession with 100 ml of 1N hydrochloric acid and 100 ml of water and concentrated by evaporation in vacuo and the oily residue that remains is dissolved in 50 ml of dichloromethane. In the course of 30 minutes, at 20°, with vigorous stirring, 200 ml of ethyl acetate are added dropwise to that solution and the product crystallises out. The resulting crystal suspension is concentrated to 150 ml under a weak vacuum using a rotary evaporator and then stirred for 2 hours at 0°. Filtering with suction and drying yield [(3-bromo-2-[(1-ethoxycarbonylpiperid-4-yl)carbonyloxy]-5-methoxy-phenyl)methyl]-triphenyl-phosphonium chloride [m.p.: 196°, IR (KBr): 3415, 3060, 2855, 2780, 1600, 1565, 1385, 1270, 1190, 1165 cm-1 ; 1H-NMR (360 MHz, CDCl3): 1.28 (t, 3H, CO2CH2CH3), 1.45 (m, 2H), 1.75 (m, 2H), 2.58 (m, 1H), 2.87 (m, 2H), 3.47 (s, 3H, OCH3), 4.00 (m, 2H), 4.13 (q, 2H, CO2CH2CH3), 5.37 (br. d, 2H, CH2P+), 6.87 (dd, 1H), 7.07 (dd, 1H), 7.54 to 7.87 (m, 15H) ppm]; yield 66% of the theoretical yield.
Quantity
43.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

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